![molecular formula C24H46N8 B13108696 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)
1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is a complex organic compound that features a benzene ring substituted with two 1,4,7,10-tetraazacyclododecane (cyclen) groups. This compound is notable for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 1,4,7,10-tetraazacyclododecane in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene can undergo various chemical reactions, including:
Complexation Reactions: The compound readily forms complexes with metal ions such as copper, zinc, and gadolinium.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Complexation: Metal salts (e.g., Cu(NO3)2, ZnCl2) in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst or under specific reaction conditions.
Major Products Formed
Metal Complexes: The formation of stable metal complexes with various metal ions.
Functionalized Derivatives: Substituted benzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene exerts its effects primarily involves its ability to chelate metal ions. The cyclen groups provide multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can then interact with various molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A macrocyclic polyamine that serves as the building block for the compound.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar compound used in radiolabeling and MRI contrast agents.
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic polyamine with similar complexation properties.
Uniqueness
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is unique due to its dual cyclen groups, which enhance its ability to form stable complexes with a wide range of metal ions. This dual functionality makes it particularly valuable in applications requiring strong and selective metal ion binding .
Propiedades
Fórmula molecular |
C24H46N8 |
|---|---|
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C24H46N8/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31/h1-4,25-30H,5-22H2 |
Clave InChI |
WPVKOBPYIJPLAE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)
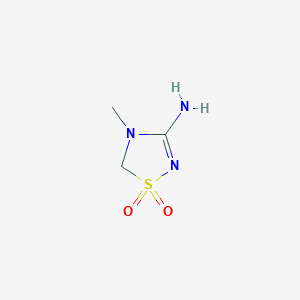

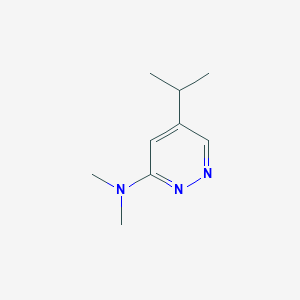
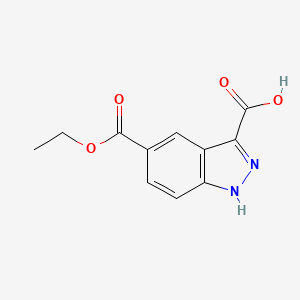

![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)
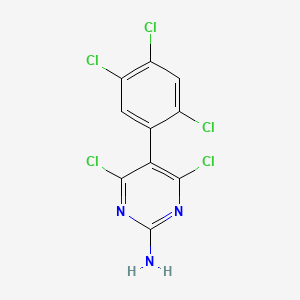
![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)
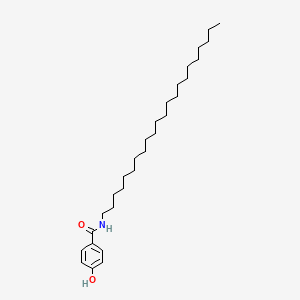


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)
![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)
